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Disclaimer: This document summarizes publicly available information on the early-phase

clinical development of Brimarafenib (BGB-3245) as of late 2025. Brimarafenib is an

investigational agent, and comprehensive, peer-reviewed data from completed clinical trials are

not yet fully available. This guide is intended for informational purposes and should not be

considered a substitute for complete clinical trial publications.

Introduction
Brimarafenib (also known as BGB-3245) is an orally available, next-generation inhibitor of the

serine/threonine-protein kinase BRAF.[1] It is designed to target both monomeric and dimeric

forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF

fusions.[1][2] These genetic alterations are known drivers in a variety of solid tumors.[1]

Brimarafenib is being developed by MapKure, a joint venture of BeiGene and SpringWorks

Therapeutics.[2] Currently, Brimarafenib is in Phase II clinical development for the treatment of

solid tumors.[2]

Mechanism of Action
Brimarafenib functions by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular

signal-regulated kinase (ERK) signaling pathway.[1] In many cancers, mutations in the BRAF

gene lead to constitutive activation of this pathway, promoting tumor cell proliferation and
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survival.[1][3] By binding to and inhibiting the mutated BRAF protein, Brimarafenib aims to

block downstream signaling and thereby inhibit tumor growth.[1]

Signaling Pathway
The diagram below illustrates the simplified MAPK/ERK signaling pathway and the intended

point of intervention for Brimarafenib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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